4-Formylcinnamic acid

Description

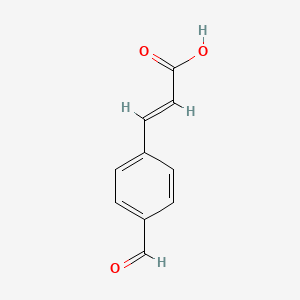

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-08-2, 66885-68-5 | |

| Record name | p-Formylcinnamicacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23359-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylcinnamic Acid for Advanced Research

This guide provides a comprehensive technical overview of 4-Formylcinnamic acid, a bifunctional organic compound of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and key applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.

Introduction: A Versatile Building Block

This compound, with the IUPAC name (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid.[1][2] Its structure is characterized by a benzene ring substituted with both a carboxylic acid group and an aldehyde (formyl) group, linked by a trans-alkene. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The carboxylic acid allows for the formation of esters and amides, while the aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations. The conjugated system of the phenyl ring, alkene, and carbonyl groups also imparts specific electronic and spectroscopic properties to the molecule. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4] This inherent bioactivity, coupled with the synthetic versatility of this compound, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 23359-08-2 | [1] |

| Molecular Formula | C₁₀H₈O₃ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Light yellow to beige crystalline powder | [2] |

| Melting Point | 250-255 °C | [2] |

| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [2] |

| Solubility | Soluble in methanol, ethanol, and DMSO. | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[6][7]

Reaction Mechanism: Knoevenagel-Doebner Condensation

The reaction proceeds through a series of steps initiated by the deprotonation of malonic acid by a weak base, typically pyridine or piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-formylbenzaldehyde. The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final product, this compound.[6][8]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 176590050 [thermofisher.com]

- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 4-Hydroxycinnamic acid | 7400-08-0 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

4-Formylcinnamic acid CAS number 23359-08-2

An In-depth Technical Guide to 4-Formylcinnamic Acid (CAS 23359-08-2)

Abstract

This compound (4-FCA) is a bifunctional aromatic compound featuring a carboxylic acid and an aldehyde group, linked by a propenoic acid backbone. This unique structural arrangement makes it a highly versatile building block in organic synthesis, materials science, and drug development. Its ability to participate in orthogonal chemical reactions—leveraging the distinct reactivity of the carboxyl and formyl moieties—positions it as a critical component for creating complex molecular architectures. This guide provides a comprehensive overview of 4-FCA, detailing its physicochemical properties, synthesis and purification protocols, and core applications. We delve into its pivotal role as a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), and as an organic strut in the construction of functional Metal-Organic Frameworks (MOFs), offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Bifunctional Building Block

This compound, systematically named (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties[1][2][3][4]. The strategic placement of a formyl (aldehyde) group at the para-position of the phenyl ring introduces a second, highly reactive functional group, transforming the molecule into a powerful and adaptable synthetic intermediate.

The core value of 4-FCA lies in its dual functionality:

-

The carboxylic acid group provides a handle for forming stable amide or ester bonds, making it ideal for attachment to biomolecules, polymers, or solid supports[5][6].

-

The aldehyde group offers a reactive site for forming imines, oximes, or hydrazones, enabling covalent conjugation to drug molecules or other functional units under mild conditions.

This guide will explore the practical synthesis, purification, and application of this compound, providing the technical detail necessary for its successful implementation in a laboratory setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23359-08-2 | [7] |

| Molecular Formula | C₁₀H₈O₃ | [7][8] |

| Molecular Weight | 176.17 g/mol | [7][8] |

| Appearance | White to light yellow crystalline powder | [8][9] |

| Melting Point | >250 °C (typically 251-254 °C with decomposition) | [8] |

| Boiling Point | 373.2 ± 25.0 °C at 760 mmHg | [9] |

| Solubility | Insoluble in water; soluble in hot ethanol | [8] |

| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [8] |

| Canonical SMILES | O=C(O)\C=C\c1ccc(C=O)cc1 |

Spectroscopic Characterization

Confirming the identity and purity of 4-FCA is typically achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Chemical shifts are typically recorded in a solvent like DMSO-d₆.

-

Aldehyde Proton (-CHO): A singlet around 10.0 ppm.

-

Aromatic Protons: Two sets of doublets in the range of 7.8-8.1 ppm, characteristic of a para-substituted benzene ring.

-

Vinyl Protons (-CH=CH-): Two doublets, part of an AX system, typically observed between 6.5 and 7.8 ppm with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often above 12.0 ppm, which can exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum further confirms the structure, with characteristic peaks for the carbonyls of the aldehyde (~193 ppm) and carboxylic acid (~167 ppm), as well as aromatic and vinyl carbons[10].

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid (~1680 cm⁻¹), another C=O stretch for the aldehyde (~1700 cm⁻¹), and O-H stretching for the acid (~2500-3300 cm⁻¹, broad).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 175.04.

Synthesis and Purification

While this compound is commercially available, its synthesis in the lab is often required for custom applications or large-scale needs. The most common synthetic strategies involve condensation reactions, such as the Knoevenagel or Perkin reaction, starting from a terephthaldehydic acid derivative.

Diagram 1: Synthetic Pathway via Knoevenagel Condensation

Caption: Knoevenagel condensation of 4-carboxybenzaldehyde with malonic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical Knoevenagel condensation. The causality behind the choice of reagents is critical: pyridine acts as a base to deprotonate malonic acid, forming a reactive nucleophile, while piperidine serves as a more potent catalyst to facilitate the initial condensation and subsequent decarboxylation.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-carboxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

-

Solvent and Catalyst: Add anhydrous pyridine to dissolve the reactants (approx. 3-5 mL per gram of aldehyde). Add a catalytic amount of piperidine (approx. 0.05 equivalents).

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 2 M HCl). This step protonates the carboxylate and neutralizes the pyridine, causing the crude product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid and pyridine hydrochloride.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying 4-FCA, leveraging its poor solubility in water and good solubility in hot alcohols[8][11]. A mixed solvent system is ideal.

-

Solvent Selection: Place the crude 4-FCA solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetic acid) until the solid just dissolves.

-

Induce Crystallization: While the solution is still hot, slowly add a solvent in which the product is poorly soluble (e.g., hot water) dropwise until the solution becomes faintly turbid. The goal is to reach the saturation point.

-

Crystal Growth: Add a few more drops of the "good" solvent (ethanol) to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation and purity, avoid rapid cooling. Subsequently, cool the flask in an ice bath to maximize yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Validation: Confirm the purity of the final product by measuring its melting point, which should be sharp and within the literature range (251-254 °C), and by obtaining a clean ¹H NMR spectrum.

Core Applications in Research and Development

The true utility of this compound is realized in its application as a heterobifunctional linker, enabling the precise assembly of complex molecular systems.

Linker for Drug Development and Bioconjugation

In the field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the conjugate[12]. 4-FCA is an exemplary molecule for this purpose. Its carboxylic acid can be activated and coupled to lysine residues on an antibody, while its aldehyde group can form an acid-labile imine bond with an amine-containing drug.

Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Conceptual workflow for using 4-FCA as a linker in ADC synthesis.

This strategy allows for the creation of conjugates that are stable in circulation but can release the drug payload in the acidic environment of the lysosome within a target cancer cell, showcasing the principle of a self-validating system where the linker's chemistry is tuned to the biological environment.

Organic Strut for Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers or struts[13]. The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its components[14].

This compound is an excellent candidate for a functional organic linker in MOF synthesis. The carboxylate group coordinates with the metal centers to form the extended framework, while the aldehyde group remains uncoordinated and projects into the pores of the MOF. This provides a powerful post-synthetic modification (PSM) handle, where the aldehyde can be subsequently reacted to anchor catalysts, sensing molecules, or other functional groups within the porous structure.

Diagram 3: Role of 4-FCA in Metal-Organic Framework Assembly

Caption: Conceptual diagram of a 2D MOF layer using 4-FCA as a linker.

This approach has been used to create MOFs for applications in catalysis, gas separation, and targeted drug delivery, where the framework itself can be non-toxic while the linker provides the therapeutic action or a binding site[13][15][16].

Precursor for Advanced Polymers

Cinnamic acid and its derivatives are valuable monomers for creating advanced polymers with applications ranging from engineered plastics to biomedical materials like drug delivery systems and shape-memory polymers[17]. The presence of the reactive aldehyde group in 4-FCA allows for the synthesis of polymers with pendant functional groups that can be used for cross-linking or for grafting other molecules onto the polymer backbone.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for user safety. It is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [9][18] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [9][18] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [9] |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[18]. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation[9][18].

-

Handling: Avoid contact with skin, eyes, and clothing[18]. Avoid generating dust[18]. Wash hands thoroughly after handling[9][18].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[9][18].

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9][18].

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs[9][18].

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[9][18].

-

Ingestion: Rinse mouth with water and seek medical attention[18].

-

Conclusion

This compound (CAS 23359-08-2) is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its defined structure, dual reactivity, and rigid backbone provide chemists and materials scientists with a reliable component for building sophisticated, functional systems. From creating next-generation targeted cancer therapies to designing highly functional porous materials, the applications of 4-FCA are both broad and impactful. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of this versatile molecule in their own discovery and development efforts.

References

- This compound, predominantly trans. (n.d.). SpectraBase.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET - Cinnamic Acid, Natural. (2025). Axxence.

- This compound | C10H8O3 | CID 98077. (n.d.). PubChem - NIH.

- α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses Procedure.

- Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. (n.d.). PMC - NIH.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC - PubMed Central.

- Carboxylic Acid Linkers. (2020). Combinatorial Chemistry Review.

- A versatile acid-labile linker for antibody–drug conjugates. (n.d.). RSC Publishing.

- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. (n.d.). Wiley Online Library.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). (n.d.). Human Metabolome Database.

- Cinnamic acid derivatives: An ERA. (2019). The Pharma Innovation.

- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate.

- Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). PMC - NIH.

- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (n.d.). RSC Publishing.

- Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). PubMed.

- Application of cinnamic acid in the structural modification of natural products: A review. (2022). PubMed.

- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). MDPI.

- Method for obtaining high-purity cinnamic acid. (n.d.). Google Patents.

- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). MDPI.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry.

- Cinnamic acid. (n.d.). Wikipedia.

- Solubilities of trans-cinnamic acid. (n.d.). ResearchGate.

- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate.

- Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. (n.d.). PMC - NIH.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). NIH.

- Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). ResearchGate.

- Syntheses, Structures, and Characteristics of Four New Metal–Organic Frameworks Based on Flexible Tetrapyridines and Aromatic Polycarboxylate Acids. (2025). ResearchGate.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS: 23359-08-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. fishersci.com [fishersci.com]

4-Formylcinnamic acid molecular weight and formula

An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound, a derivative of cinnamic acid, stands out as a uniquely versatile bifunctional molecule. Possessing both a reactive aldehyde and a carboxylic acid group, it serves as a pivotal building block in synthetic chemistry. Its rigid, conjugated structure, inherited from the cinnamic acid backbone, provides a predictable scaffold for constructing complex molecular architectures. For researchers in drug development and materials science, this compound is not merely a reagent but a strategic linker and a precursor to novel bioactive agents and functional polymers. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, and insights into its applications, grounded in the principles of modern chemical science.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. These identifiers are crucial for quality control, reaction setup, and analytical verification.

Core Chemical Identifiers

The fundamental identity of this compound is defined by a set of internationally recognized identifiers and core data points, summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [1][2] |

| Molecular Formula | C₁₀H₈O₃ | [1][3][4] |

| Molecular Weight | 176.17 g/mol | [3][5][6] |

| CAS Number | 23359-08-2 | [1][3][5] |

| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [1][5][7] |

Physical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Reference |

| Appearance | Light yellow to beige crystalline powder | [2][3] |

| Melting Point | 251-254 °C (decomposes) | [5] |

| Boiling Point | 373.2 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Storage | Store in a cool, dry, well-ventilated area | [3] |

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized or procured compound. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a definitive fingerprint for this compound.

-

¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, the spectrum will exhibit characteristic signals. The aldehydic proton will appear as a singlet far downfield (around 9.5-10.0 ppm). The vinyl protons of the acrylic acid moiety will present as two doublets (typically between 6.5 and 7.8 ppm) with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. The protons on the para-substituted benzene ring will appear as two distinct doublets in the aromatic region (7.5-8.0 ppm). The acidic proton of the carboxyl group is a broad singlet that may be exchangeable with D₂O.[8]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyls of the aldehyde (~190-195 ppm) and the carboxylic acid (~167-170 ppm). The vinyl carbons and the aromatic carbons will appear in their expected regions (typically 115-145 ppm).[6][9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad O-H stretch from the carboxylic acid will be visible from 2500-3300 cm⁻¹. Two sharp C=O stretches will be prominent: one for the carboxylic acid (~1680-1710 cm⁻¹) and another for the aldehyde (~1700-1720 cm⁻¹). The C=C stretch of the alkene is typically observed around 1625-1640 cm⁻¹.[2][7]

Section 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Strategic Synthesis Approach: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For synthesizing this compound, terephthalaldehyde is reacted with malonic acid. This approach is favored for several reasons:

-

High Selectivity: The reaction can be tuned to favor mono-condensation on the terephthalaldehyde, leaving one aldehyde group intact.

-

Efficiency: The reaction proceeds under relatively mild conditions with good yields.

-

Atom Economy: It is a condensation reaction, with the primary byproduct being CO₂ and water, making it an environmentally conscious choice.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis is confirmed by the distinct physical and spectroscopic properties of the final product.

Materials:

-

Terephthalaldehyde

-

Malonic Acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as co-catalyst)

-

Hydrochloric Acid (HCl), 2M solution

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine terephthalaldehyde (1.0 eq) and malonic acid (1.05 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent, ensuring all solids are dissolved. Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Reaction: Heat the mixture to reflux (approximately 110-115 °C) for 1.5 to 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The evolution of CO₂ gas will be observed.

-

Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice and water.

-

Acidification: Acidify the aqueous mixture by slowly adding 2M HCl while stirring. The this compound will precipitate out as a solid. The target pH should be around 2-3 to ensure complete protonation of the carboxylic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid on the filter paper with copious amounts of cold deionized water to remove residual pyridine, piperidine hydrochloride, and unreacted malonic acid.

Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Purification and Quality Control

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be rigorously validated:

-

Melting Point: A sharp melting point range close to the literature value (251-254 °C) indicates high purity.[5]

-

Titration: Titration with a standardized solution of NaOH can confirm the purity is >=97.5%.[2]

-

Spectroscopy: Final confirmation should be obtained by comparing the NMR and IR spectra of the synthesized product against reference spectra.[6][7][8]

Section 3: Core Applications and Mechanistic Rationale

The true value of this compound lies in its bifunctionality, which allows for sequential or orthogonal chemical modifications.

Role as a Bifunctional Linker in Drug Development

The carboxylic acid and aldehyde moieties offer two distinct chemical handles for further elaboration.

-

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. This is a common strategy for attaching the cinnamic acid scaffold to other molecules, such as natural products, to enhance their biological activity or modify their pharmacokinetic properties.[10][11]

-

Aldehyde: The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse chemical functionalities.

This dual reactivity makes this compound an ideal linker for creating PROTACs (Proteolysis Targeting Chimeras) or other targeted therapeutic conjugates.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex and potent molecules. For instance, it is used in the synthesis of retinoid analogues and other compounds with potential anticancer activity. A specific documented application is its use in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid, a compound likely investigated for its biological properties.[5] The aldehyde can be converted to an alkyne via a Corey-Fuchs reaction, which can then be coupled to another molecular fragment via Sonogashira coupling, while the carboxylic acid remains available for further modification.

Logical Flow for Molecular Elaboration

Caption: Chemical derivatization pathways for this compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional nature. Its straightforward synthesis and the orthogonal reactivity of its aldehyde and carboxylic acid groups make it an indispensable tool for medicinal chemists and materials scientists. By providing a rigid, photoresponsive scaffold that can be predictably functionalized, it enables the rational design of novel therapeutics, advanced polymers, and other functional materials, solidifying its role as a cornerstone of modern synthetic strategy.

References

- ZaiQi Bio-Tech. This compound methyl ester| CAS No:7560-50-1. [Link]

- National Center for Biotechnology Information. This compound. PubChem. [Link]

- SpectraBase. This compound, predominantly trans. [Link]

- SpectraBase.

- The Royal Society of Chemistry.

- The Pharma Innovation.

- ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

- Wikipedia. Cinnamic acid. [Link]

- National Institutes of Health. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

- Atlantis Press.

- SpringerLink.

- ScienceDirect.

- National Institutes of Health. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

- Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR)

Sources

- 1. This compound, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 2. This compound, 98%, predominantly trans 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C10H8O3 | CID 98077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, predominantly trans 23359-08-2 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(23359-08-2) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 11. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylcinnamic Acid: Structure, Isomerism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-formylcinnamic acid, a versatile organic compound with significant applications in medicinal chemistry and materials science. We will delve into its molecular structure, explore the nuances of its isomers, detail its synthesis, and discuss its role as a critical building block in the development of novel therapeutics and advanced materials.

Unveiling the Core Structure: this compound

This compound, with the chemical formula C10H8O3, is an aromatic compound characterized by a benzene ring substituted with both a formyl (-CHO) and a cinnamic acid (-CH=CH-COOH) group at the para (1,4) positions.[1] The presence of these three key functional groups—an aldehyde, an alkene, and a carboxylic acid—imparts a unique chemical reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

The IUPAC name for the most common isomer is (2E)-3-(4-formylphenyl)prop-2-enoic acid.[2] This nomenclature highlights the trans configuration of the double bond in the cinnamic acid moiety, a crucial aspect that will be discussed in detail later.

Key Structural Features:

-

Aromatic Ring: Provides a stable scaffold and serves as a point of attachment for the functional groups.

-

Formyl Group: A reactive aldehyde group that can participate in a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.

-

Cinnamic Acid Moiety: An α,β-unsaturated carboxylic acid that can undergo reactions at the double bond and the carboxyl group. The conjugated system of the benzene ring, the double bond, and the carboxyl group influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the fundamental structure of this compound.

Caption: Molecular structure of (E)-4-formylcinnamic acid.

Isomerism in this compound: A Deeper Look

The structural diversity of this compound extends beyond its primary form, encompassing both geometric and positional isomers. Understanding these isomers is critical as they can exhibit distinct physical properties and biological activities.

Geometric Isomerism: Cis and Trans Configurations

The presence of a carbon-carbon double bond in the cinnamic acid side chain gives rise to cis-trans (or E/Z) isomerism.[3][4]

-

Trans (E) Isomer: This is the more stable and commonly occurring isomer.[3][5] In this configuration, the benzene ring and the carboxylic acid group are on opposite sides of the double bond. This arrangement minimizes steric hindrance, contributing to its greater stability. Commercial preparations of this compound are predominantly the trans isomer.[2][6][7][8]

-

Cis (Z) Isomer (Allocinnamic Acid): In this isomer, the benzene ring and the carboxylic acid group are on the same side of the double bond.[3] This configuration results in increased steric strain, making it less stable than the trans isomer. The cis isomer can be obtained from the trans isomer through photoisomerization, typically by exposure to ultraviolet light.[9][10] The reverse conversion from cis to trans can also be achieved, for instance, by using a trace amount of iodine.[10]

The two isomers can be separated and analyzed using techniques like high-pressure liquid chromatography (HPLC).[9] Spectroscopic methods, such as UV spectroscopy, can also distinguish between the isomers, as the cis form typically exhibits a hypsochromic shift (a shift to a shorter wavelength) in its absorption maximum compared to the trans form.[9]

Positional Isomerism

Positional isomers of this compound exist, where the formyl and cinnamic acid groups are attached to different positions on the benzene ring. The two other common positional isomers are:

-

2-Formylcinnamic Acid: In this isomer, the formyl group is at the ortho position relative to the cinnamic acid group. Its IUPAC name is (E)-3-(2-formylphenyl)prop-2-enoic acid.[11]

-

3-Formylcinnamic Acid: Here, the formyl group is at the meta position. Its IUPAC name is (E)-3-(3-formylphenyl)prop-2-enoic acid.

These positional isomers, while sharing the same molecular formula, will have different chemical and physical properties due to the varied electronic effects and steric environments arising from the different substitution patterns on the benzene ring.

Synthesis of this compound: Methodologies and Protocols

Several synthetic routes are available for the preparation of cinnamic acids and their derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.

Knoevenagel Condensation

A common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[12] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[12][13]

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine terephthalaldehyde (1 equivalent), malonic acid (1 equivalent), pyridine (as solvent), and a catalytic amount of piperidine.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 110°C) for a designated period (e.g., 1.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[13]

-

Work-up: After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to a pH of approximately 5.[13]

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration and wash it with water.[13]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity crystalline powder.[7]

Caption: Workflow for the synthesis of this compound.

Other Synthetic Methods

Other established methods for synthesizing cinnamic acids include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][12] Additionally, direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide has also been reported.[14]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 10.0 (s, 1H, -CHO), 8.0-7.8 (m, 4H, Ar-H), 7.7 (d, 1H, =CH-), 6.7 (d, 1H, =CH-), 12.7 (br s, 1H, -COOH). Note: Specific shifts and coupling constants can vary slightly based on solvent and instrument. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~192 (-CHO), ~167 (-COOH), ~143, ~139, ~135, ~130, ~129, ~122 (Ar-C and =CH-).[15] |

| IR (ATR) | ν (cm⁻¹): ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, carboxylic acid), ~1630 (C=C stretch), ~1600, ~1580 (aromatic C=C stretch).[16] |

| Melting Point | 251-254 °C (decomposes).[6] |

Note: The provided spectroscopic data are approximate values. For precise identification, comparison with reference spectra is essential.[15][17]

Applications in Drug Development and Materials Science

The unique trifunctional nature of this compound makes it a highly valuable molecule in several advanced scientific fields.

Pharmaceutical and Medicinal Chemistry

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[18][19][20][21] The introduction of a formyl group in the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery.

The cinnamic acid scaffold can be incorporated into larger molecules to enhance their biological activity or modulate their pharmacokinetic properties.[19] For instance, cinnamic acid derivatives have been used as key components in the synthesis of quinazoline-based EGFR inhibitors for cancer therapy.[13]

Metal-Organic Frameworks (MOFs)

This compound can serve as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[22][23][24] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[23][25] The carboxylic acid group of this compound can coordinate with metal centers, while the aldehyde group can either be used for post-synthetic modification of the MOF or can participate in the framework assembly itself.

The use of functionalized linkers like this compound allows for the rational design of MOFs with tailored properties, such as specific pore sizes, surface functionalities, and catalytic activities.[23][24][26] These designer MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[22][25]

Caption: Conceptual diagram of MOF synthesis using this compound.

Safety and Handling

This compound is classified as an irritant.[6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[6] It should be stored in a well-ventilated place, and containers should be kept tightly closed.

Conclusion

This compound is a multifaceted molecule whose structural features and reactivity have positioned it as a key building block in modern chemistry. A thorough understanding of its structure, isomerism, and synthetic pathways is crucial for harnessing its full potential. For researchers in drug development and materials science, this compound offers a versatile platform for the design and synthesis of novel, high-value compounds with a wide array of applications.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 98077, this compound.

- The Royal Society of Chemistry. Supplementary Information for Green Chemistry.

- ZaiQi Bio-Tech. This compound methyl ester.

- SpectraBase. This compound, predominantly trans - Optional[ATR-IR].

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13628357, 2-Formylcinnamic acid.

- Ciocan, C. G., et al. (2012). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Revista de Chimie, 63(1), 35-38.

- Separations. (2021). Examples of the chemical structure of common organic linkers used in MOF preparation.

- Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017).

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2023). RSC Medicinal Chemistry, 14(3), 396-424.

- The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA.

- Ntchapda, F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6283.

- Application of cinnamic acid in the structural modification of natural products: A review. (2023). Phytochemistry, 205, 113532.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2022). Critical Reviews in Analytical Chemistry, 53(8), 1845-1864.

- ResearchGate. Synthesis of o-formyl-m-hydroxycinnamic acid (6).

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(4), 883-888.

- ResearchGate. Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.

- Google Patents. Converting method for cis and trans isomers of cinnamic acid compound.

- Wikipedia. Cinnamic acid.

- ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.

- CrystEngComm. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker.

- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e20510111584.

- Khan Academy. (2015, April 4). Cis-trans isomerism | Alkenes and Alkynes | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

- Enamine. (2023, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs [Video]. YouTube. [Link]

- American Chemical Society. (2014, April 22). trans-Cinnamic acid.

- ResearchGate. Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes.

- ResearchGate. Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications.

Sources

- 1. This compound | C10H8O3 | CID 98077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, predominantly trans 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. acs.org [acs.org]

- 6. 4-甲酰肉桂酸,主要为反式 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 8. This compound, 98%, predominantly trans 1 g | Request for Quote [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]

- 11. 2-Formylcinnamic acid | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. This compound(23359-08-2) 1H NMR [m.chemicalbook.com]

- 18. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 22. researchgate.net [researchgate.net]

- 23. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of trans-4-Formylcinnamic Acid

This guide provides a comprehensive overview of the synthetic routes to trans-4-formylcinnamic acid, a valuable bifunctional molecule in chemical synthesis, particularly for the development of pharmaceuticals and advanced materials. The core focus will be on the practical execution and mechanistic understanding of the most pertinent synthetic strategies, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of trans-4-Formylcinnamic Acid

trans-4-Formylcinnamic acid is a substituted cinnamic acid derivative featuring both a carboxylic acid and an aldehyde functional group. This unique structure makes it an important building block for the synthesis of a wide array of complex molecules. The aldehyde group can undergo various reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid moiety allows for esterification and amidation. The trans-alkene linker provides conformational rigidity, a desirable feature in many drug candidates.

Strategic Approaches to Synthesis

Several classical organic reactions can be employed for the synthesis of trans-4-formylcinnamic acid. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three primary strategies that will be discussed are:

-

The Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene.

-

The Wittig Reaction: The reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.

-

The Knoevenagel-Doebner Condensation: The reaction of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.

This guide will provide a detailed protocol for the Heck reaction, as it represents a robust and widely applicable method for this transformation. The Wittig and Knoevenagel-Doebner reactions will be presented as viable alternatives with their respective synthetic considerations.

Primary Synthesis Route: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes.[1][2] In the context of trans-4-formylcinnamic acid synthesis, the most common approach involves the coupling of 4-bromobenzaldehyde with acrylic acid.[3][4]

Reaction Principle and Causality

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde to form a Pd(II) complex.

-

Alkene Coordination and Insertion (Carbopalladation): Acrylic acid coordinates to the Pd(II) center, followed by the migratory insertion of the aryl group into the double bond of the acrylic acid. This step dictates the regioselectivity of the reaction.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride species. This step is crucial for establishing the trans stereochemistry of the product.[1]

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX (in this case, HBr), which is neutralized by a base, regenerating the active Pd(0) catalyst.

The choice of a palladium catalyst, a suitable phosphine ligand (or a phosphine-free system), a base, and a solvent are critical for the success of the reaction. The base is essential for neutralizing the hydrohalic acid produced and for the regeneration of the active catalyst.

Visualizing the Heck Reaction Workflow

Caption: Workflow for the synthesis of trans-4-formylcinnamic acid via the Heck reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol is a representative procedure adapted from established methodologies for similar Heck couplings.

Materials:

-

4-Bromobenzaldehyde

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl), 3 M

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and acetonitrile.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add acrylic acid (1.5 eq) followed by triethylamine (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a beaker containing 3 M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Air-dry the crude product for 15-20 minutes.

-

For purification, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Alternative Synthetic Routes

The Wittig Reaction

The Wittig reaction provides a classic and reliable method for alkene synthesis from carbonyl compounds.[5][6][7][8] For the synthesis of trans-4-formylcinnamic acid, this would typically involve the reaction of a phosphonium ylide derived from a 4-formylbenzyl halide with a glyoxylic acid derivative.

Reaction Principle:

The key steps involve the formation of a phosphonium salt from 4-(bromomethyl)benzaldehyde and triphenylphosphine, followed by deprotonation with a strong base to generate the nucleophilic ylide. This ylide then attacks the aldehyde of glyoxylic acid, leading to the formation of a betaine intermediate which collapses to an oxaphosphetane. The oxaphosphetane then decomposes to the desired alkene and triphenylphosphine oxide. The stereochemical outcome (cis vs. trans) is influenced by the nature of the ylide and the reaction conditions.[1]

Visualizing the Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction for trans-4-formylcinnamic acid synthesis.

The Knoevenagel-Doebner Condensation

This condensation reaction is a modification of the Knoevenagel condensation and is particularly useful for synthesizing α,β-unsaturated carboxylic acids.[9][10][11][12] The synthesis of trans-4-formylcinnamic acid via this route would involve the reaction of terephthalaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

Reaction Principle:

The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking one of the aldehyde groups of terephthalaldehyde. The resulting aldol-type adduct undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate. Subsequent heating in the presence of pyridine typically leads to the decarboxylation of one of the carboxylic acid groups to yield the desired trans-4-formylcinnamic acid. The use of a mono-protected terephthalaldehyde derivative could also be a strategic approach to avoid side reactions.

Product Characterization

The identity and purity of the synthesized trans-4-formylcinnamic acid should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | 250-255 °C[13] |

| ¹H NMR | Signals corresponding to aldehydic, vinylic, and aromatic protons. The large coupling constant (J ≈ 16 Hz) for the vinylic protons confirms the trans stereochemistry.[14][15] |

| ¹³C NMR | Resonances for the carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and vinylic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of the aldehyde and carboxylic acid, and the C=C stretch of the alkene.[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (176.17 g/mol ). |

Conclusion

The synthesis of trans-4-formylcinnamic acid can be effectively achieved through several established synthetic routes. The Heck reaction offers a robust and high-yielding pathway, while the Wittig and Knoevenagel-Doebner reactions provide valuable alternatives. The choice of a particular method will be guided by the specific requirements of the research or development project. Careful execution of the chosen protocol and thorough characterization of the final product are paramount to ensure its suitability for downstream applications.

References

- Department of Chemistry, Boston University. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe.

- Boston University. (2012). Wittig Reaction. OpenBU.

- SpectraBase. (n.d.). 4-Formylcinnamic acid, predominantly trans.

- The Royal Society of Chemistry. (2012). Supplementary Information.

- EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction.

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

- Odinity. (2013). Intro to Organometallics: The Heck Reaction.

- ResearchGate. (n.d.). Heck reaction between 4-bromobenzaldehyde and n-butyl acrylate using compounds 4 and 5 as catalysts.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution.

- OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction.

- National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.

- MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.

- PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.

- National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

- Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- SpectraBase. (n.d.). Trans-Cinnamic Acid.

- ScienceDirect. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq.

- Semantic Scholar. (2014). A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory.

- ASPIRE, Austin Peay State University. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS.

- Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. odinity.com [odinity.com]

- 4. researchgate.net [researchgate.net]

- 5. atc.io [atc.io]

- 6. open.bu.edu [open.bu.edu]

- 7. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. DSpace [open.bu.edu]

- 11. bepls.com [bepls.com]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. This compound, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 14. This compound(23359-08-2) 1H NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

4-Formylcinnamic acid solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Formylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-FCA) is a bifunctional organic molecule of significant interest in the synthesis of advanced materials and pharmaceutical intermediates. Its utility is profoundly influenced by its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of 4-FCA, presents qualitative and quantitative solubility data, and offers detailed, field-proven protocols for its experimental determination. By explaining the causality behind its behavior in various solvent systems, this document serves as a practical resource for scientists and researchers.

Introduction to this compound: A Molecule of Interest

This compound, predominantly found in its trans-isomer configuration, is a derivative of cinnamic acid. Its chemical structure incorporates a carboxylic acid group, a phenyl ring, and an aldehyde (formyl) group, making it a valuable building block in organic synthesis.[1] The dual reactivity of the carboxylic acid and aldehyde moieties allows for a wide range of chemical transformations, leading to its use in the synthesis of polymers, photosensitive materials, and complex pharmaceutical precursors. Understanding and manipulating its solubility is a critical first step in harnessing its synthetic potential.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 251-255 °C (with decomposition) | [1] |

| pKa (predicted) | ~4.4 (estimated based on cinnamic acid) | |

| logP (predicted) | 1.3 | [3] |

The Science of Solubility: Why 4-FCA Behaves the Way It Does

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5][6] The molecular structure of 4-FCA provides several key features that dictate its solubility profile:

-

Polar Carboxylic Acid Group (-COOH): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.[6] As a weak acid, its protonation state is pH-dependent. In basic solutions, it deprotonates to form the highly polar carboxylate anion (-COO⁻), significantly increasing aqueous solubility.[5][7]

-

Polar Aldehyde Group (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Nonpolar Phenyl Ring and Alkene Bridge: The aromatic ring and the C=C double bond are nonpolar, hydrophobic regions. This significant nonpolar character limits solubility in water but promotes dissolution in organic solvents with some nonpolar character.[6]

Therefore, 4-FCA is a molecule with a mixed polarity. Its solubility is a balance between the hydrophilic character of its acidic and aldehydic functional groups and the hydrophobic nature of its phenyl-propenoic backbone.

Solubility Profile of this compound

While extensive quantitative data for 4-FCA is not broadly published, its solubility can be reliably predicted based on its structural similarity to cinnamic acid and general principles of organic chemistry.[8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The large nonpolar phenyl ring counteracts the polarity of the functional groups. Solubility is expected to be low in neutral water.[6] |

| Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with 4-FCA's functional groups, and its alkyl chain interacts favorably with the nonpolar backbone.[9][10] | |

| Aqueous Base (e.g., NaOH, NaHCO₃) | Highly Soluble | The carboxylic acid is deprotonated to the highly polar carboxylate salt, which is readily solvated by water.[5][7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar solvent capable of solvating both the polar and nonpolar portions of the molecule.[11][12] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving compounds with mixed polarity. | |

| Acetone, Ethyl Acetate | Moderately Soluble | These solvents are of intermediate polarity and can engage in dipole-dipole interactions and act as hydrogen bond acceptors. | |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of 4-FCA is too high for significant interaction with nonpolar solvents.[6] |

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a rigorous experimental protocol is necessary. The "gold standard" is the saturation shake-flask method, which measures the concentration of a compound in a saturated solution at equilibrium.[13][14]

Principle of the Shake-Flask Method

The core principle involves adding an excess of the solid compound to a solvent and agitating the mixture until the dissolution and precipitation processes reach a dynamic equilibrium.[15] At this point, the concentration of the dissolved compound in the liquid phase is, by definition, its equilibrium solubility. The concentration is then determined using a suitable analytical technique.[15][16]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system for determining the solubility of 4-FCA in a chosen solvent, followed by quantification using UV-Visible Spectroscopy.

Materials and Equipment:

-

This compound (solid)[15]

-

Solvent of interest (e.g., Ethanol, Phosphate-Buffered Saline pH 7.4)[15]

-

Glass vials with screw caps[15]

-

Orbital shaker or rotator in a temperature-controlled incubator[15]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)[15]

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid 4-FCA (e.g., 5-10 mg) and add it to a glass vial.[15] The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[13][17] The goal is to ensure the measured concentration is no longer changing over time.

-

-

Phase Separation:

-

After incubation, remove the vials and let them stand to allow the undissolved solid to sediment.

-

Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove all undissolved particles.[15] This step is critical to avoid overestimation of solubility. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant can be sampled.

-

-

Quantification by UV-Vis Spectroscopy:

-

Create a Calibration Curve:

-

Prepare a stock solution of 4-FCA of a known concentration in the solvent of interest.

-

Perform a serial dilution to create a series of standards of decreasing concentration.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 4-FCA.[18][19]

-

Plot absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert law.[20]

-

-

Analyze the Sample:

-

Dilute the filtered supernatant from step 3 with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculate Solubility:

-

Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the original concentration in the saturated solution. This value is the equilibrium solubility.[15]

-

-

Causality and Experimental Considerations

-

Why Excess Solid? The presence of undissolved solid is the only visual confirmation that the solution is saturated and has reached equilibrium.

-

Why Agitation and Incubation Time? Continuous agitation facilitates the dissolution process.[15] An extended incubation time (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, especially for compounds that dissolve slowly.[17]

-

Why Filtration/Centrifugation? Micro- or nanoparticles suspended in the solution can scatter light or contribute to the analytical signal, leading to a significant overestimation of solubility.[17] Proper phase separation is non-negotiable for accuracy.

-

Why a Calibration Curve? A calibration curve provides a robust and validated method to convert an instrumental signal (absorbance) into a concentration, which is essential for accurate quantification.[18]

Safety and Handling

As a standard laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[21]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure, which combines polar, hydrogen-bonding functional groups with a nonpolar aromatic backbone. It exhibits high solubility in polar aprotic solvents like DMSO and good solubility in alcohols, while its aqueous solubility is limited but can be dramatically increased under basic conditions. Accurate determination of its solubility is paramount for its effective use in research and development and can be reliably achieved using the standardized shake-flask method coupled with a validated analytical technique such as UV-Vis spectroscopy. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with and characterize this versatile chemical compound.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.